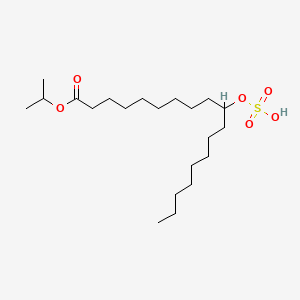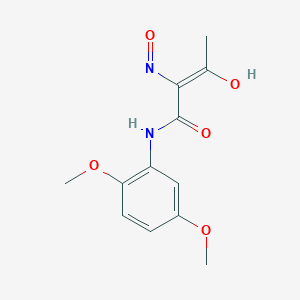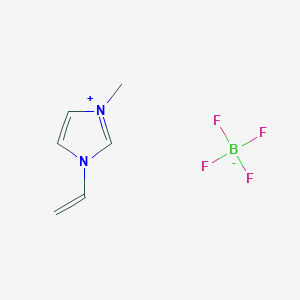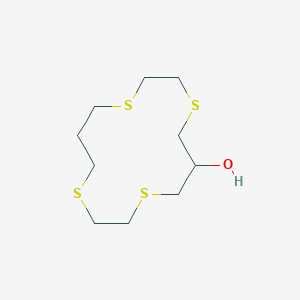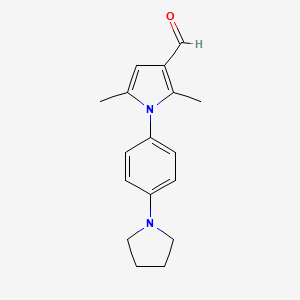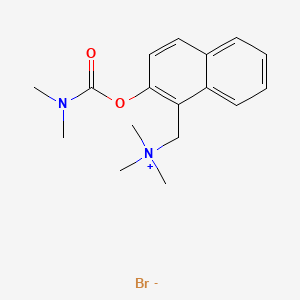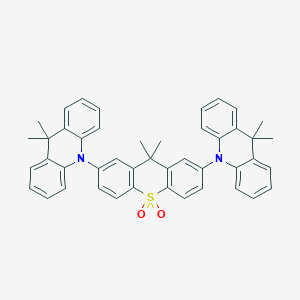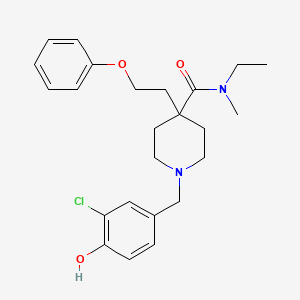
Bepristat 1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bepristat 1a involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The 3-chloro-4-hydroxyphenyl and 2-phenoxyethyl groups are introduced through substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine with N-ethyl-N-methyl-4-piperidinecarboxamide under specific reaction conditions.
Chemical Reactions Analysis
Bepristat 1a undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bepristat 1a has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein disulfide isomerase.
Biology: this compound is used to investigate the role of PDI in various biological processes, including protein folding and cellular stress responses.
Medicine: The compound has potential therapeutic applications in treating diseases where PDI is implicated, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting PDI
Mechanism of Action
Bepristat 1a exerts its effects by selectively inhibiting protein disulfide isomerase. Unlike most PDI inhibitors, this compound binds at the substrate-binding site rather than the catalytic site. This binding blocks PDI activity with an IC50 value of 700 nM. PDI is up-regulated in several cancers, implicated in neurodegenerative processes, and plays an important role in thrombus formation. By inhibiting PDI, this compound potently inhibits platelet aggregation and thrombus formation in vivo .
Comparison with Similar Compounds
Bepristat 1a is part of a family of compounds that inhibit protein disulfide isomerase. Similar compounds include:
Bepristat 2a: Another PDI inhibitor with a similar structure but different binding properties.
PDI inhibitor 16F16: A compound that inhibits PDI through a different mechanism.
PACMA 31: A PDI inhibitor with a distinct chemical structure and mode of action
This compound is unique in its selective binding to the substrate-binding site of PDI, which differentiates it from other inhibitors that typically target the catalytic site.
Properties
Molecular Formula |
C24H31ClN2O3 |
|---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
1-[(3-chloro-4-hydroxyphenyl)methyl]-N-ethyl-N-methyl-4-(2-phenoxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-3-26(2)23(29)24(13-16-30-20-7-5-4-6-8-20)11-14-27(15-12-24)18-19-9-10-22(28)21(25)17-19/h4-10,17,28H,3,11-16,18H2,1-2H3 |
InChI Key |
AYJKPBTXOIHUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



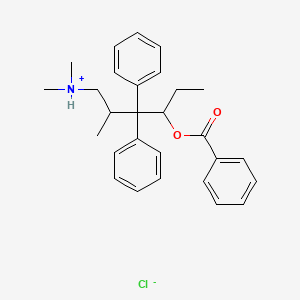


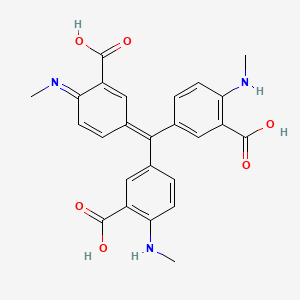
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
